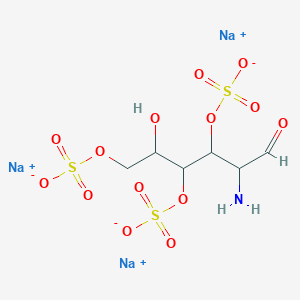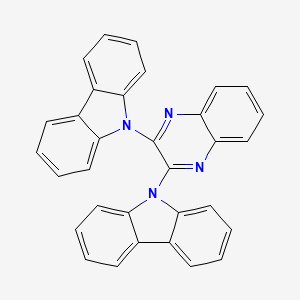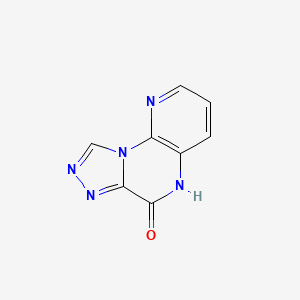![molecular formula C40H34F12IrN4P B14787850 Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)
Ir[dF(F)ppy]2(dtbbpy)PF6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium(III) bis[2-(2,4-difluorophenyl)pyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate, commonly referred to as Ir[dF(F)ppy]2(dtbbpy)PF6, is a cyclometalated iridium(III) complex. This compound is known for its application in visible-light mediated photocatalytic organic transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ir[dF(F)ppy]2(dtbbpy)PF6 typically involves the reaction of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine and 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a base. The reaction is carried out in a suitable solvent such as ethylene glycol at elevated temperatures (around 150°C) for an extended period (approximately 15 hours). After the reaction, the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ir[dF(F)ppy]2(dtbbpy)PF6 undergoes various types of reactions, including:
Photocatalytic Reactions: It acts as a photocatalyst in visible-light mediated transformations.
Radical Acylation Reactions: It facilitates radical acylation reactions with α-keto acids as starting substrates.
Common Reagents and Conditions
Photocatalytic Reactions: These reactions typically require visible light (450 nm) and are carried out in the presence of suitable substrates and solvents.
Radical Acylation Reactions: These reactions involve α-keto acids and are conducted under visible light irradiation.
Major Products Formed
Photocatalytic Reactions: The products vary depending on the substrates used but often include alkylated heterocycles.
Radical Acylation Reactions: The major products are ketone derivatives formed through decarboxylative coupling.
Aplicaciones Científicas De Investigación
Ir[dF(F)ppy]2(dtbbpy)PF6 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Ir[dF(F)ppy]2(dtbbpy)PF6 exerts its effects involves photoredox catalysis. Upon irradiation with visible light, the iridium complex undergoes excitation to its triplet state (3IrIII*). This excited state can participate in electron transfer reactions, leading to the formation of reactive intermediates such as IrII and IrH+. These intermediates facilitate various chemical transformations, including radical acylation and hydrogenation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Iridium(III) bis[2-(2,4-difluorophenyl)pyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate: (Ir[dFppy]2(dtbbpy)PF6)
Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate: (Ir[dF(Me)ppy]2(dtbbpy)PF6)
Uniqueness
Ir[dF(F)ppy]2(dtbbpy)PF6 is unique due to its specific ligand structure, which imparts distinct photophysical properties and catalytic activity. The presence of difluorophenyl and tert-butyl groups enhances its stability and reactivity under visible light irradiation, making it a highly efficient photocatalyst for various organic transformations .
Propiedades
Fórmula molecular |
C40H34F12IrN4P |
|---|---|
Peso molecular |
1021.9 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
Clave InChI |
DTEVMWIAJZOMHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


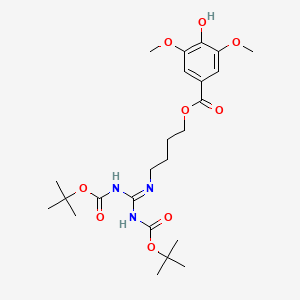
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
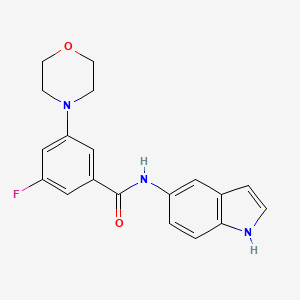

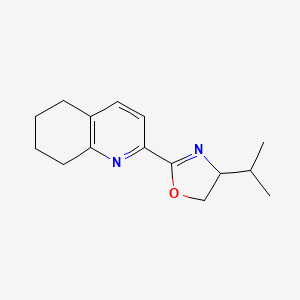

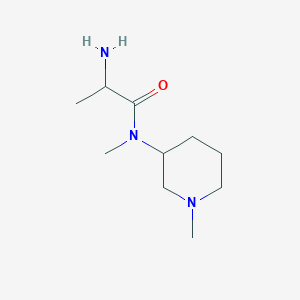
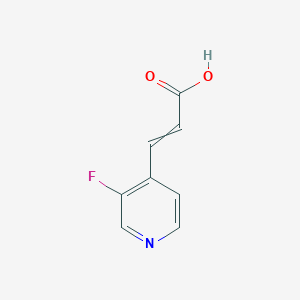
![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
